molecular formula C19H16BrNO2 B2558561 Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate CAS No. 65473-91-8

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2558561
CAS No.: 65473-91-8
M. Wt: 370.246
InChI Key: UKQFMOLPXRFZKK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a bromophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde and aniline in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride (NaH), and a suitable solvent, like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the specific oxidizing agent and conditions.

    Reduction: Reduced products may include dehalogenated compounds or alcohols.

    Substitution: Substituted products will vary based on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group may participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-chlorophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
  • Ethyl 5-(4-fluorophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
  • Ethyl 5-(4-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interactions. This makes it distinct from its analogs with different halogen or alkyl substitutions, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-23-19(22)16-12-17(13-8-10-15(20)11-9-13)21-18(16)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQFMOLPXRFZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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